molecular formula C17H21N5O2S B2585346 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 2034264-24-7

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2585346
CAS RN: 2034264-24-7
M. Wt: 359.45
InChI Key: JZCALFBAYJVXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, but the exact process is not detailed in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Inhibition of Hepatitis B Virus (HBV)

This compound has been identified as a Core Protein Allosteric Modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) . It can effectively inhibit a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration .

Anti-Cancer Applications

The compound has shown promising results as a photosensitizer against melanoma and bladder cancer cells . Photodynamic therapy (PDT) is a clinically approved therapeutic procedure, which is entering the mainstream of cancer treatments . The compound has been used successfully in the treatment of skin cancers .

Treatment of Drug-Resistant HBV Mutants

The compound can effectively inhibit a wide range of nucleoside-resistant HBV mutants . This makes it a potential therapeutic agent for treating drug-resistant forms of HBV .

Oral Administration for HBV Treatment

In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration . This suggests that the compound could be developed into an orally administered drug for HBV treatment .

Development of New Photosensitizers

The search for new photosensitizers is a relevant research goal . This compound, with its ability to act as a very active photosensitizer against melanoma and bladder cancer cells, could contribute to this field .

Potential Use in Combination Therapies

Given its effectiveness against both HBV and certain types of cancer, this compound could potentially be used in combination therapies to treat patients with co-existing HBV infection and cancer .

Mechanism of Action

This compound has been found to effectively inhibit a wide range of nucleoside-resistant Hepatitis B Virus variants. In a HBV AAV mouse model, the lead compound 45, which could be this compound or a related one, was able to inhibit HBV DNA viral load through oral administration .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for this compound could involve further studies on its potential as a treatment for Hepatitis B Virus, particularly in terms of its effectiveness against nucleoside-resistant variants .

properties

IUPAC Name

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-16(14-12-13-4-1-2-6-22(13)19-14)20-7-9-21(10-8-20)17(24)18-15-5-3-11-25-15/h3,5,11-12H,1-2,4,6-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCALFBAYJVXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.